molecular formula C14H10Br2O B3059468 (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone CAS No. 207113-20-0

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Cat. No.: B3059468
CAS No.: 207113-20-0
M. Wt: 354.04 g/mol
InChI Key: OENLWUGAWWLJRU-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a brominated aromatic ketone characterized by a benzophenone core substituted with a bromomethyl group (-CH2Br) at the 4-position of one phenyl ring and a bromo (-Br) group at the 4-position of the adjacent phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. For example, it is utilized in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where its bromomethyl group enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(bromomethyl)phenyl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLWUGAWWLJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572129
Record name [4-(Bromomethyl)phenyl](4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207113-20-0
Record name [4-(Bromomethyl)phenyl](4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone can be synthesized through various methods, including the Friedel-Crafts reaction, Grignard reaction, and Mannich reaction. One common method involves the Friedel-Crafts acylation of p-bromoacetophenone with p-formylbenzoic acid, resulting in the formation of the desired compound. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases, often in polar aprotic solvents like dimethyl sulfoxide or acetone.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are typically used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Major products include carboxylic acids or ketones.

    Reduction: Alcohols or other reduced forms of the original compound.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It can participate in several chemical reactions:

  • Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation and Reduction Reactions : The carbonyl group can be oxidized to form carboxylic acids or reduced to yield alcohols.

Biology

This compound is utilized in biological research to study molecular interactions due to its ability to form covalent bonds with biomolecules. Its reactivity allows it to modify proteins and enzymes, making it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It acts as a precursor in the synthesis of biologically active compounds, which may exhibit antimicrobial or anticancer properties. Computational studies have predicted its binding affinity with various biological targets, enhancing its relevance in drug development.

Industry

The compound finds applications in materials science as a photoinitiator in polymerization processes. Its ability to absorb UV light makes it suitable for use in producing specialty chemicals and materials that require specific functional groups.

Case Studies and Research Findings

  • Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications of this compound have been shown to inhibit cancer cell proliferation in vitro, highlighting its potential as a lead compound for drug development .
  • Biological Activity Assessment : A study utilizing molecular docking techniques indicated that this compound interacts effectively with specific enzyme targets, suggesting its role as a chemical probe in biological research .
  • Material Science Applications : The compound has been successfully employed as a photoinitiator in UV-curable coatings, demonstrating its utility in industrial applications where rapid curing processes are required .

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone involves its ability to form covalent bonds with target molecules through its reactive bromomethyl group. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzophenone scaffold is highly modifiable, and substituents significantly influence physical properties, reactivity, and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Applications Reference
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone 4-Bromomethyl, 4-bromo Intermediate for IDO1 inhibitors
(4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) Phenylethynyl, pyrrole White solid, m.p. 148–149°C; NMR/HRMS characterized
(4-Bromophenyl)(2-((4-chlorobenzylidene)amino)phenyl)methanone (BCBAPM) Chlorobenzylidene Schiff base Biological studies (synthesis via condensation)
[4-(4-Bromophenyl)phenyl]phenylmethanone Biphenyl, bromo, phenyl Material science applications
{8-[4-(Bromomethyl)benzoyl]-2,7-dimethoxynaphthalen-1-yl}[4-(bromomethyl)phenyl]methanone Bromomethyl, naphthalene core Crystallography studies
Key Observations :
  • Bromomethyl Group Reactivity : The bromomethyl substituent in the target compound enhances its utility in alkylation or cross-coupling reactions, unlike analogues with inert groups (e.g., 3g’s phenylethynyl) .
  • Melting Points: Brominated derivatives generally exhibit higher melting points due to increased molecular symmetry and halogen interactions. For example, 3g (m.p. 148–149°C) vs.
Key Observations :
  • Organometallic Approaches: The target compound’s synthesis employs n-BuLi for deprotonation, enabling precise functionalization , contrasting with Schiff base condensations (ambient conditions) .
  • Scalability : Sulfonyl derivatives () highlight scalability for high-throughput pharmaceutical synthesis , whereas the target compound’s cryogenic conditions (−78°C) may limit large-scale production .
Key Observations :
  • Pharmaceutical Potential: The bromomethyl group in the target compound facilitates its role in enzyme inhibitor development , whereas pyrazole derivatives prioritize anti-tubercular activity .
  • Material Science: Anthracenone-based TADF materials (e.g., AnMPXZ) achieve high electroluminescence efficiency , a niche distinct from brominated benzophenones.

Biological Activity

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, also known as 4-(Bromomethyl)benzophenone, is a compound characterized by the presence of bromine substituents and a ketone functional group. This structure imparts unique reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a central carbonyl group (C=O) flanked by two aromatic rings, one of which contains a bromomethyl group. The presence of bromine enhances the compound's reactivity due to its electron-withdrawing properties, which can increase the reactivity of adjacent functional groups.

PropertyValue
Molecular FormulaC14H11Br2O
Molecular Weight319.05 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target molecules through its reactive bromomethyl group. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of bromine atoms is believed to enhance this activity:

  • Antibacterial Activity : Studies have shown that related compounds demonstrate minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL against multi-drug resistant bacteria .
  • Antifungal Activity : Compounds with similar structures have shown antifungal activities with MIC values ranging from 7.8 to 5.8 μg/mL .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties:

  • Cytotoxic Effects : It has been reported that structurally related compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating significant growth inhibition .
  • Mechanism : The mechanism may involve the induction of apoptosis in cancer cells through interaction with specific signaling pathways.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard strains of bacteria and fungi. Results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics.

Study 2: Anticancer Potential

In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of halogen substituents, particularly bromine at the para position on the phenyl ring, is crucial for enhancing biological activity. This is due to the increased electron deficiency, which facilitates interactions with nucleophilic sites on target biomolecules .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using brominated benzoyl chloride derivatives and brominated toluene analogs. A Lewis acid catalyst (e.g., AlCl₃) in anhydrous nitrobenzene at 80–90°C is typically employed . For bromomethyl group introduction, ammonium bromide (NH₄Br) with oxone under controlled pH (acidic conditions) can selectively brominate methyl groups in precursor ketones . Optimization involves adjusting stoichiometry (1.2–1.5 eq. Br⁻ sources), reaction time (45–90 min), and inert atmosphere to minimize hydrolysis. Post-synthesis, steam distillation removes nitrobenzene, followed by ether extraction and recrystallization (ethanol/water) for purity ≥95% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹). Compare with databases (e.g., Coblentz Society) to confirm functional groups .
  • NMR : ¹H NMR resolves bromomethyl protons (δ ~4.3–4.5 ppm as singlet) and aromatic protons (δ ~7.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~195–200 ppm) and quaternary carbons adjacent to Br (δ ~130–135 ppm).
  • XRD : Single-crystal X-ray diffraction provides definitive bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between aromatic rings (~57–60°) to resolve regioisomeric ambiguities .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group (-CH₂Br) is highly electrophilic, favoring SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent aromatic rings may slow kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C). In contrast, the para-bromophenyl group is less reactive but can participate in Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve contradictions in reported molecular geometries or intermolecular interactions?

  • Methodological Answer : XRD analysis reveals precise torsional angles (e.g., O=C-C-C: ~-140° to -150°) and hydrogen-bonding networks (e.g., O-H∙∙∙O interactions with d ≈ 2.8 Å). For example, in related benzophenones, intermolecular H-bonding stabilizes crystal packing, which can explain discrepancies in melting points (e.g., 137°C vs. 142°C) due to polymorphic variations . Refinement using riding models for H-atoms and high-resolution data (≤0.8 Å) minimizes structural ambiguities .

Q. What strategies mitigate steric hindrance during functionalization of the bromomethyl group?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. hours) and improves yields by enhancing molecular collisions .
  • Bulky ligands : Use tert-butylphosphine ligands in Pd-catalyzed reactions to shield reactive sites and prevent undesired coupling .
  • Stepwise functionalization : First substitute bromomethyl with smaller groups (e.g., -CH₂OH), then modify further to avoid steric clashes .

Q. How do electronic effects of substituents impact the compound’s UV-Vis absorption and potential as a photoinitiator?

  • Methodological Answer : The electron-withdrawing bromine groups redshift the π→π* transition (λmax ~280–320 nm) compared to non-halogenated analogs. Time-dependent DFT calculations (B3LYP/6-31G*) correlate experimental UV-Vis spectra with electronic transitions. For photoinitiator applications, optimize by introducing electron-donating groups (e.g., -OCH₃) to enhance intersystem crossing efficiency .

Q. What analytical approaches reconcile conflicting data on melting points or spectral profiles across studies?

  • Methodological Answer :

  • DSC analysis : Determine melting point variability caused by polymorphs (e.g., Form I vs. Form II) with distinct enthalpies of fusion .
  • HPLC-MS : Detect trace impurities (e.g., de-brominated byproducts) that alter spectral baselines. Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for separation .
  • Statistical validation : Apply principal component analysis (PCA) to IR/NMR datasets to identify outlier spectra from degraded samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
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(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

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